molecular formula C15H26N2O4 B1598462 1-Boc-4-(morpholine-4-carbonyl)piperidine CAS No. 757949-39-6

1-Boc-4-(morpholine-4-carbonyl)piperidine

Cat. No. B1598462
M. Wt: 298.38 g/mol
InChI Key: HJJYSHCBPPLTRG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-Boc-4-(morpholine-4-carbonyl)piperidine” is represented by the InChI code 1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-12(5-7-17)13(18)16-8-10-20-11-9-16/h12H,4-11H2,1-3H3 . The molecular weight is 298.38 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Boc-4-(morpholine-4-carbonyl)piperidine” include a molecular weight of 298.38 .

Scientific Research Applications

Ionic Liquid Crystals

Piperidinium, piperazinium, and morpholinium cations, including structures similar to 1-Boc-4-(morpholine-4-carbonyl)piperidine, have been utilized in the design of ionic liquid crystals. These cations, when combined with various anions, exhibit rich mesomorphic behavior, showing high-ordered smectic, smectic A phases, and hexagonal columnar phases depending on the cation-anion combination. Morpholinium compounds with sulfosuccinate anions, for instance, form hexagonal columnar phases at room temperature, suggesting potential applications in advanced material sciences and nanotechnology (Lava, Binnemans, & Cardinaels, 2009).

Stereodynamics and the Perlin Effect

The stereodynamic behavior of compounds similar to 1-Boc-4-(morpholine-4-carbonyl)piperidine, such as 1-(trifluoromethylsulfonyl)piperidine and 4-(trifluoromethylsulfonyl)morpholine, has been studied using low-temperature NMR spectroscopy. These studies have revealed insights into the conformations and stereodynamics of such compounds, which are essential for understanding their reactivity and potential applications in synthesizing enantiomerically pure substances (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).

Hydroamination Catalysts

Ruthenium-catalyzed intermolecular hydroamination of vinylarenes using secondary aliphatic and benzylic amines, including morpholine and piperidine derivatives, has been reported. This process yields β-phenethylamine products with high regioselectivity and without enamine side products, demonstrating the utility of 1-Boc-4-(morpholine-4-carbonyl)piperidine-like structures in synthetic organic chemistry and catalysis (Utsunomiya & Hartwig, 2003).

Ozonation and Environmental Applications

The reaction of morpholine and piperidine with ozone has been studied, highlighting the potential environmental applications of these compounds in treating pharmaceutical contaminants. Such research is crucial for developing more efficient wastewater treatment technologies (Tekle-Röttering et al., 2016).

Fluorescence and Photophysical Properties

Studies on the photophysical properties of borondipyrromethene analogs substituted with morpholine and piperidine have revealed their potential applications in fluorescence-based technologies. These compounds show varying fluorescence quantum yields and lifetimes based on solvent polarity and substituent effects, suggesting their utility in designing fluorescence probes and sensors (Qin et al., 2005).

properties

IUPAC Name

tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-12(5-7-17)13(18)16-8-10-20-11-9-16/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJYSHCBPPLTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390522
Record name 1-BOC-4-(MORPHOLINE-4-CARBONYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(morpholine-4-carbonyl)piperidine

CAS RN

757949-39-6
Record name 1-BOC-4-(MORPHOLINE-4-CARBONYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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